2-methylsulfonyl-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
Class III Antiarrhythmic Activity
The compound 2-methylsulfonyl-N-(4-sulfamoylphenyl)benzamide is closely related to a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides that have been synthesized and evaluated for their Class III antiarrhythmic activity. These compounds have demonstrated potent activity without affecting conduction, as evidenced by in vitro and in vivo studies involving dog Purkinje fibers and anesthetized dogs, respectively. One compound in particular, identified as WAY-123,398, was found to be highly potent, with good oral bioavailability and a favorable hemodynamic profile. It was effective in increasing the ventricular fibrillation threshold and restoring sinus rhythm by blocking the delayed rectifier potassium current (IK) in isolated myocytes .
Synthesis and Characterization of Metal Complexes
The synthesis of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide was achieved through the ditosylation of 2-aminopyridine, followed by complexation with Zinc (II) and Copper (II) ions. The structural elucidation was performed using various spectroscopic techniques, including UV-Vis, FTIR, NMR, ESI-MS, and micro-analysis. The complexes formed were found to be non-electrolytes and exhibited specific electronic transitions in the UV-Vis spectra, suggesting ligand-metal charge transfer. The IR spectra indicated the formation of bonds between the ligand and the transition metals, with notable absorption shifts upon complexation .
Synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate
Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, was synthesized from 4-Amino-methylbenzene-2-sulfonic acid through a series of reactions including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. The process was optimized for industrial production, achieving a total yield of 44.2%. The structure of the product was confirmed by IR, MS, and 1H-NMR, indicating the successful synthesis of the desired compound .
Crystal Structure and Hirshfeld Surface Analysis
The hydrolysis of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide under humid conditions led to the formation of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product. The crystal structure of this compound was determined using X-ray crystallography at 100 K, revealing that it crystallizes in the triclinic Pī space group. The structure is stabilized by intramolecular and intermolecular hydrogen bonds, as well as oxygen-π stacking interactions. Hirshfeld surface analysis highlighted the significance of H⋅⋅⋅H and O⋅⋅⋅H contacts in the crystal lattice .
Molecular Structure of a Related Sulfonamide
A related compound, 4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide, was studied for its molecular structure. The crystal structure revealed two independent molecules in the asymmetric unit, with the sulfonamide nitrogen atoms displaying a nearly trigonal-planar geometry. The methylphenylsulfonyl groups were found to be in anti conformations, and the thiazole groups were almost perpendicular to the S—N—S plane. In the crystal, C—H⋅⋅⋅O interactions linked the molecules into inversion dimers .
Scientific Research Applications
Carbonic Anhydrase Inhibition
One of the significant applications of compounds related to 2-methylsulfonyl-N-(4-sulfamoylphenyl)benzamide is their inhibition of carbonic anhydrases. For instance, novel acridine and bis acridine sulfonamides, derived from similar compounds, were synthesized and demonstrated effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These inhibitors showed high affinity for these isoforms, suggesting potential applications in medical and industrial fields where carbonic anhydrase activity is a key factor (Ulus et al., 2013).
Another study found that aromatic sulfonamide inhibitors, including compounds structurally related to this compound, exhibited nanomolar half maximal inhibitory concentration (IC50) against carbonic anhydrase isoenzymes hCA I, II, IV, and XII (Supuran et al., 2013).
Molecular Structure and Interaction Studies
The study of the molecular structure and interaction of related compounds offers insights into their potential applications. The crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a compound closely related to this compound, were characterized, providing detailed information on its molecular interactions and stability (Etsè et al., 2019).
Metabolic Pathway Studies
Understanding the metabolism and excretion of related compounds can inform their safe and effective use. For example, a study on the metabolic fate and disposition of a compound similar to this compound revealed that it underwent extensive metabolism, with major pathways being oxidation followed by phase II glucuronidation or sulfation. Such insights are crucial for the development of related pharmaceuticals or industrial chemicals (Yue et al., 2011).
Synthetic Chemistry and Drug Design
Compounds structurally related to this compound have been synthesized and evaluated for their biological activities, such as anti-tubercular activity, demonstrating the potential of these compounds in drug design and synthesis (Dighe et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-methylsulfonyl-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-22(18,19)13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)23(15,20)21/h2-9H,1H3,(H,16,17)(H2,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKJMQOVDNGILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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